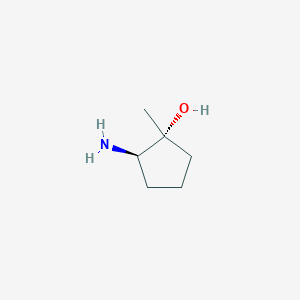

(1R,2R)-2-amino-1-methyl-cyclopentanol

Description

Significance of Chiral Cycloaminols in Asymmetric Organic Synthesis and Catalysis

Chiral molecules, which are non-superimposable on their mirror images, are fundamental in many areas of chemistry, particularly in pharmaceuticals where often only one enantiomer of a drug is effective or safe. hilarispublisher.com Chiral cycloaminols, a class of compounds to which (1R,2R)-2-amino-1-methyl-cyclopentanol belongs, are crucial in asymmetric organic synthesis. This branch of synthesis focuses on the selective production of one enantiomer of a chiral product.

These compounds are frequently employed as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. researchgate.net They can also serve as ligands for metal catalysts, forming chiral complexes that can catalyze reactions to produce enantiomerically enriched products. hilarispublisher.com The rigid cyclic structure of cycloaminols often provides a well-defined chiral environment, leading to high levels of stereocontrol in chemical transformations. The amino and alcohol functional groups can coordinate to metal centers, creating effective catalysts for a variety of reactions, including reductions, additions, and carbon-carbon bond-forming reactions.

The use of chiral catalysts is a cornerstone of modern organic synthesis, enabling the efficient construction of complex chiral molecules from simpler, achiral starting materials. hilarispublisher.com Chiral amino alcohols, in particular, have been shown to be effective ligands in promoting highly enantioselective additions to aldehydes. nih.gov

Overview of Stereoisomeric Forms of Amino-Cycloalkanols and Their Distinct Academic Relevance

Amino-cycloalkanols can exist in various stereoisomeric forms, defined by the spatial arrangement of the amino and hydroxyl groups on the cycloalkane ring. For 2-amino-1-methyl-cyclopentanol, there are several possible stereoisomers, including (1R,2R), (1S,2S), (1R,2S), and (1S,2R) forms. Each of these stereoisomers has a unique three-dimensional structure, which can lead to different chemical and biological properties.

The academic relevance of these distinct forms is significant. In catalysis, for example, using a different stereoisomer of the ligand can lead to the formation of the opposite enantiomer of the product. This ability to access either enantiomer of a target molecule is highly desirable in drug development and other areas of chemical synthesis. Researchers often synthesize and study various stereoisomers of a particular amino-cycloalkanol to understand the structure-activity relationships and to find the optimal catalyst or auxiliary for a specific transformation. For instance, both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate have been efficiently synthesized, highlighting the importance of accessing different stereoisomeric forms. rsc.org

The specific stereochemistry of this compound, with the trans relationship between the amino and hydroxyl groups, provides a distinct spatial arrangement that influences its interactions in chemical reactions. This is in contrast to the cis isomers, such as (1R,2S)-2-amino-1-methyl-cyclopentanol, which would present a different geometric profile.

Current Research Landscape Pertaining to this compound

Current research involving this compound primarily focuses on its application as a chiral building block in the synthesis of more complex molecules. Its structural features make it an attractive starting material for the preparation of various chemical entities. While specific catalytic applications of this particular compound are not extensively detailed in recent literature, the broader class of chiral amino alcohols is a very active area of research.

The synthesis of this compound and its derivatives is an area of interest, with various methods being explored to produce it in high purity and yield. These synthetic efforts are crucial for making this and related chiral building blocks readily available for further research and application.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

|---|---|

| Chemical Formula | C6H13NO |

| Molecular Weight | 115.18 g/mol |

| CAS Number | 1400689-45-3 |

| IUPAC Name | (1R,2R)-2-amino-1-methylcyclopentan-1-ol |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-amino-1-methylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBCPZUWBKCECT-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@H]1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Enantioselective Access to 1r,2r 2 Amino 1 Methyl Cyclopentanol and Analogous Chiral Cycloaminols

Asymmetric Synthesis Approaches to Substituted Cycloaminols

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, often with high efficiency and atom economy. These approaches can be further divided into total asymmetric synthesis, where all stereocenters are established de novo, and chiral pool synthesis, which utilizes readily available enantiopure starting materials from nature.

Total Asymmetric Synthesis Strategies for Enantiomerically Pure Cycloaminols

Total asymmetric synthesis aims to construct the chiral target molecule from simple, achiral starting materials through a sequence of stereocontrolled reactions. While specific total asymmetric syntheses for (1R,2R)-2-amino-1-methyl-cyclopentanol are not extensively detailed in the reviewed literature, general strategies for the synthesis of analogous chiral 1,2-amino alcohols and aminocyclopentanols are well-established. These methods often involve key asymmetric transformations such as catalytic asymmetric hydrogenation, aminohydroxylation, or aldol (B89426) reactions.

For instance, the synthesis of chiral 1,2-amino alcohols can be achieved through the asymmetric hydrogenation of α-amino ketones. This approach has been successfully applied to the synthesis of various pharmaceutical agents. Similarly, the enantioselective synthesis of substituted cyclopentanones, which can serve as precursors to aminocyclopentanols, has been accomplished using organocatalytic double Michael addition reactions. This method allows for the formation of multiple contiguous stereocenters with high enantioselectivity. The resulting cyclopentanones can then be converted to the desired amino alcohol through stereoselective reduction and amination steps.

Another powerful strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For example, Evans' asymmetric azide-transfer reaction has been employed in the synthesis of unusual amino acids, demonstrating the utility of this approach in introducing a nitrogen functionality with high stereocontrol.

Chiral Pool Approaches in the Synthesis of this compound Analogues

Chiral pool synthesis offers an alternative and often more practical route to enantiomerically pure compounds by starting from naturally occurring chiral molecules such as carbohydrates, amino acids, and terpenes. These readily available and inexpensive starting materials possess inherent chirality that can be transferred to the target molecule through a series of chemical transformations.

Carbohydrates are particularly versatile chiral building blocks for the synthesis of aminocyclopentanols. For example, four different aminocyclopentanols have been synthesized from a cis-fused cyclopentane-1,4-lactone derived from a carbohydrate precursor. researchgate.net This approach leverages the well-defined stereochemistry of the sugar starting material to construct the cyclopentane (B165970) ring with the desired stereochemical configuration. The synthesis of various carbocyclic compounds, including those with a cyclopentane core, from monosaccharides highlights the broad applicability of this strategy.

Amino acids also serve as excellent chiral synthons. The inherent stereocenter of an amino acid can be used to control the stereochemistry of subsequent reactions. For example, enantioselective syntheses of aminocyclopentane derivatives have been achieved starting from Garner's aldehyde, which is derived from D-serine. rsc.org This strategy demonstrates how the chirality of an amino acid can be effectively translated to a cyclic system.

Diastereoselective and Enantioselective Resolution Protocols

Resolution protocols provide an alternative means to access enantiomerically pure compounds by separating a racemic mixture. These methods can be highly effective, particularly when a scalable and efficient separation technique is available.

Enzymatic Kinetic Resolution Employing Lipase Biocatalysis for Amino Alcohol Derivatives

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic substrate. In the context of amino alcohol derivatives, lipases can catalyze the enantioselective acylation or hydrolysis of an ester group, leading to the separation of a slower-reacting enantiomer (often the alcohol) and a faster-forming product (the ester).

Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (lipase PS) have been shown to be highly effective in the resolution of various cyclic amino alcohol derivatives. For example, the N-acylation of racemic cis- and trans-2-aminocyclopentanecarboxamides using CAL-B with 2,2,2-trifluoroethyl butanoate as the acyl donor proceeded with excellent enantioselectivity, affording the corresponding enantiomers in high enantiomeric excess (ee).

A study on the lipase-catalyzed N-acylation of various 2-aminocyclopentanecarboxamides demonstrated the high efficiency of CAL-B in these resolutions. The results are summarized in the table below.

| Substrate | Enzyme | Solvent System | Conversion (%) | ee of Unreacted Amine (%) | ee of Acylated Product (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|

| rac-cis-2-aminocyclopentanecarboxamide | CAL-B | TBME/TAA (4:1) | 50 | 97 | 97 | >200 |

| rac-trans-2-aminocyclopentanecarboxamide | CAL-B | TBME/TAA (1:1) | 50 | 99 | >99 | >200 |

TBME: tert-butyl methyl ether; TAA: tert-amyl alcohol

Chemical Resolution via Diastereomeric Salt Formation with Chiral Resolving Agents

Chemical resolution through the formation of diastereomeric salts is a classical and widely used method for separating enantiomers. This technique involves reacting a racemic mixture of a base (such as an amine) with an enantiomerically pure chiral acid, or a racemic acid with a chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For amino alcohols like this compound, chiral acids such as tartaric acid and its derivatives are commonly employed as resolving agents. The basic amino group of the amino alcohol reacts with the acidic functionality of the chiral resolving agent to form a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different crystal packing and solubility, enabling the separation of one diastereomer by crystallization. After separation, the desired enantiomer of the amino alcohol can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.

The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent. A successful resolution relies on a significant difference in the solubility of the two diastereomeric salts.

Kinetic Resolution through Chiral Nucleophilic Organocatalysis

Kinetic resolution can also be achieved using small molecule chiral catalysts, a field known as organocatalysis. In this approach, a chiral nucleophilic catalyst is used to promote the enantioselective reaction of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.

For the resolution of cyclic amino alcohol derivatives, chiral nucleophilic catalysts have been successfully employed in acylative kinetic resolutions. These catalysts can activate an acylating agent, such as an acid anhydride (B1165640), and facilitate its enantioselective transfer to the alcohol functionality of the amino alcohol. This process results in the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched amino alcohol.

A study on the acylative kinetic resolution of racemic cyclic cis-amino alcohol derivatives using a chiral nucleophilic catalyst demonstrated good to excellent enantioselectivity (s values ranging from 10 to 21). rsc.org This method provides a valuable alternative to enzymatic resolutions, offering the advantage of using small, synthetically accessible catalysts.

Industrial Scale Manufacturing Processes and Process Optimization for Chiral Cycloaminols

The transition from laboratory-scale synthesis to industrial manufacturing of chiral cycloaminols necessitates processes that are not only efficient and high-yielding but also safe and economically viable. A patented method for the industrial production of (1R,2R)-2-amino-1-cyclopentanol highlights a common industrial strategy involving the resolution of a racemic mixture. This process begins with the reaction of cyclopentenoxide and benzylamine to produce racemic 2-(N-benzylamino)-1-cyclopentanol. The desired (1R,2R)-enantiomer is then selectively isolated through optical resolution using R-(-)-mandelic acid. The final step involves debenzylation to yield the target amino alcohol google.com.

Process optimization for the large-scale production of chiral amino alcohols often focuses on replacing hazardous or expensive reagents with safer, more cost-effective alternatives. For instance, while potent reducing agents like lithium aluminum hydride (LiAlH4) are effective for reducing amino acids to amino alcohols in laboratory settings, their high cost and flammability pose significant risks for industrial applications stackexchange.com. Consequently, alternative methods are sought. One such optimized process utilizes lithium metal and aluminum chloride (AlCl3) to activate the carboxyl group of amino acids for reduction, presenting a simpler and more convenient method suitable for industrial production .

Biocatalysis is another key strategy for process optimization in the synthesis of chiral intermediates for pharmaceuticals nih.gov. Enzymatic processes offer high enantioselectivity under mild reaction conditions, reducing the need for harsh chemicals and complex purification steps nih.govnih.govfrontiersin.org. For example, engineered amine dehydrogenases have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols, with water as the only byproduct, simplifying downstream processing frontiersin.orgfrontiersin.org.

| Strategy | Description | Advantages for Industrial Scale | Example |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Well-established, can be highly effective. | Resolution of racemic 2-(N-benzylamino)-1-cyclopentanol using R-(-)-mandelic acid google.com. |

| Reagent Optimization | Replacement of hazardous or costly reagents. | Increased safety, reduced cost, simplified procedures. | Use of Li/AlCl3 for the reduction of amino acids instead of LiAlH4 . |

| Biocatalysis | Use of enzymes to catalyze stereoselective reactions. | High selectivity, mild conditions, environmentally friendly. | Engineered amine dehydrogenases for asymmetric reductive amination frontiersin.orgfrontiersin.org. |

Strategic Derivatization and Functionalization for Synthetic Intermediates

The strategic derivatization of this compound and related chiral cycloaminols is essential for their use as versatile synthetic intermediates in the construction of more complex molecules.

A common and effective method for the synthesis of β-amino alcohols involves the reduction of cyanohydrins, which are α-hydroxy nitriles jove.comjove.com. Cyanohydrins are typically formed by the addition of a cyanide nucleophile to a carbonyl group of an aldehyde or ketone jove.comjove.comyoutube.com. The subsequent reduction of the nitrile functional group in the cyanohydrin yields a primary amine, thus converting the cyano-substituted alkanol into an amino alcohol jove.comjove.comyoutube.com.

This transformation can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reagent capable of reducing the nitrile group to an amine jove.comjove.com. Catalytic hydrogenation is another widely used method. For instance, a ruthenium complex, RuHCl(CO)(PPh3)3, has been shown to be an effective catalyst for the direct reductive hydrolysis of N-formyl-protected α-amino nitriles to produce 1,2-amino alcohols researchgate.net. This approach is valuable as it provides a pathway to amino alcohols from readily available carbonyl compounds. Enantiopure cyanohydrins, which can be synthesized using enzymatic catalysts like hydroxynitrile lyases, serve as versatile building blocks for the asymmetric synthesis of β-amino alcohols rsc.org.

| Starting Material | Key Transformation | Product | Relevant Findings |

| Cyclopentanone | Cyanohydrin formation followed by nitrile reduction | 1-amino-1-cyanocyclopentanol | A versatile intermediate for amino alcohol synthesis jove.comjove.com. |

| N-formyl-protected α-amino nitriles | Reductive hydrolysis with a Ru catalyst | 1,2-amino alcohols | An efficient and highly selective synthesis method researchgate.net. |

| Enantiopure cyanohydrins | Reduction of the nitrile group | Chiral β-amino alcohols | Key building blocks in asymmetric synthesis rsc.org. |

The selective functionalization of the hydroxyl and amino groups of cycloaminols is critical for their application in multi-step syntheses. Selective O-alkylation of the hydroxyl group in the presence of a nucleophilic amino group can be challenging. One approach involves the use of alkali metal alkoxides as bases to form the amino alkoxide salt, which is then reacted with an alkyl halide. This method has been shown to achieve regioselective O-alkylation on cyclic amino alcohols nih.gov.

Protecting the amino group is a common strategy to allow for selective reactions at the hydroxyl group and to prevent undesired side reactions. Carbamates are one of the most frequently used protecting groups for amines because they render the amino group non-nucleophilic and are less prone to racemization during subsequent reactions. Common carbamate protecting groups include tert-butyloxycarbonyl (Boc), which is removed under acidic conditions, and fluorenylmethyloxycarbonyl (Fmoc), which is cleaved by bases. This difference in lability allows for an orthogonal protection strategy, where one group can be selectively removed while the other remains intact.

N,O-acetals are another common protecting group for 1,2- and 1,3-amino alcohols. They can be formed and hydrolyzed under conditions similar to their O,O-acetal counterparts but are more labile towards acids.

| Strategy | Reagents/Conditions | Purpose |

| Selective O-Alkylation | Alkali metal alkoxides, alkyl halides | To introduce an alkyl group onto the oxygen atom while leaving the amino group unmodified nih.gov. |

| N-Protection (Boc) | Di-tert-butyl dicarbonate (Boc)2O | To protect the amine under acidic conditions. |

| N-Protection (Fmoc) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | To protect the amine under basic conditions. |

| N,O-Acetal Formation | 2,2-dimethoxypropane, acid catalyst | To simultaneously protect both the amino and hydroxyl groups in 1,2- and 1,3-amino alcohols. |

Amino alcohols are valuable building blocks in the synthesis of peptide analogues and other biologically active molecules. Their incorporation into peptide chains can introduce conformational constraints and improve metabolic stability. For use in solid-phase peptide synthesis (SPPS), amino alcohols often need to be derivatized. One method involves the attachment of fluorenylmethoxycarbonyl (Fmoc)-protected amino alcohols to a solid support resin, such as a Rink or Sieber resin. This allows for the straightforward synthesis of peptide alcohols using standard Fmoc/tBu chemistry. The resulting peptide alcohol can be cleaved from the resin using trifluoroacetic acid (TFA).

Pre-column derivatization of amino alcohols is also a common technique for their analysis by high-performance liquid chromatography (HPLC). Reagents like o-phthaldialdehyde, in combination with a chiral mercaptan, react with primary amino groups to form fluorescent diastereoisomers that can be readily separated and quantified on a reversed-phase column. This is particularly useful for determining the enantiomeric purity of amino acids and amino alcohols in peptide hydrolysates.

| Application | Derivatization Method | Purpose |

| Peptide Synthesis | Attachment of Fmoc-amino alcohols to solid-phase resins. | To enable the synthesis of peptide alcohols using standard SPPS protocols. |

| HPLC Analysis | Pre-column derivatization with o-phthaldialdehyde and a chiral mercaptan. | To form fluorescent diastereomers for the determination of enantiomeric purity. |

| Chiral Fragments | Conversion into morpholines, lactams, sultams, and sulfamidates. | To create diverse, water-soluble chiral building blocks for drug discovery nih.gov. |

| Chiral Auxiliaries | Use in asymmetric synthesis. | To control the stereochemical outcome of chemical reactions. |

The Role of 1r,2r 2 Amino 1 Methyl Cyclopentanol As a Chiral Building Block and Ligand in Asymmetric Transformations

Chiral Building Block in the Synthesis of Complex Organic Architectures

The inherent structural features of (1R,2R)-2-amino-1-methyl-cyclopentanol make it an ideal starting material for the synthesis of stereochemically complex targets. Its rigid five-membered ring pre-organizes appended functionalities, a crucial aspect in the design of molecules with specific three-dimensional orientations.

This compound is recognized as a useful synthetic intermediate in the preparation of pharmaceutical compounds. chemrxiv.org Its structure is incorporated into more complex molecules that are evaluated for biological activity. For example, patent literature describes the use of this amino alcohol to generate advanced intermediates for medicinal compounds, highlighting its importance in the pharmaceutical industry. chemrxiv.org The synthesis of these intermediates leverages the compound's defined stereochemistry to produce enantiomerically pure final products, which is critical for therapeutic efficacy and safety.

The design of peptidomimetics—molecules that mimic the structure and function of peptides—is a major focus in medicinal chemistry to overcome the limitations of natural peptides, such as poor stability and bioavailability. nih.gov Cyclopentane-based β-amino acids, which are close structural relatives of this compound, are highly sought after for this purpose. organic-chemistry.org The incorporation of such rigid cyclic structures helps to stabilize specific secondary structures (e.g., turns or helices) in a peptide backbone, thereby enhancing receptor binding affinity and resistance to enzymatic degradation. organic-chemistry.org

The synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids, which can be seen as derivatives of the title compound, has been developed for their potential to be incorporated into peptides. rsc.org These efforts underscore the value of the aminocyclopentanol core in creating conformationally constrained scaffolds that are essential for designing potent and selective peptidomimetics. organic-chemistry.orgrsc.org The hydroxyl group also offers a handle for further functionalization or for establishing key hydrogen-bonding interactions within the target biological receptor.

Ligand Design and Application in Metal-Catalyzed Asymmetric Reactions

The vicinal amino and alcohol groups of this compound provide two coordination points for metal centers, making it an excellent precursor for chiral ligands used in asymmetric catalysis. By modifying the amino or hydroxyl group with other functionalities, such as phosphine (B1218219) moieties, a diverse range of bidentate ligands can be synthesized.

Gold(I)-Catalysis: Homogeneous gold catalysis has emerged as a powerful tool for activating C-C multiple bonds toward nucleophilic attack. nih.gov The development of chiral ligands is crucial for rendering these transformations enantioselective. tandfonline.com Ligands derived from chiral amino alcohols can create a well-defined chiral environment around the gold(I) center. For instance, in gold-catalyzed hydroamination and hydroalkoxylation of allenes, chiral phosphine ligands based on scaffolds like BINAP have achieved high enantioselectivities. tandfonline.com Amino acid and peptide-based ligands have also been successfully employed in gold catalysis, demonstrating the compatibility of the amino and alcohol functionalities in this context. Ligands derived from this compound are poised to be effective in such reactions, including cycloisomerizations and cycloadditions. nih.gov

Titanium(IV)-Catalysis: Titanium complexes featuring chiral amino alcohol ligands are effective precatalysts for reactions like the intramolecular hydroamination of aminoallenes. These catalysts are typically generated in situ via protonolysis of a titanium amide precursor with the chiral amino alcohol. Although the stereoselectivity can be moderate, these systems demonstrate the feasibility of using amino alcohol ligands to induce asymmetry in titanium-catalyzed transformations. The specific steric and electronic properties of a ligand derived from this compound could offer unique reactivity and selectivity profiles in such processes.

| Reaction Type | Metal Center | Generic Ligand Type | Typical Substrates | Potential Outcome |

|---|---|---|---|---|

| Hydroamination/Hydroalkoxylation | Gold(I) | Chiral Phosphine/NHC | Allenes, Alkynes | High Enantioselectivity |

| Cycloisomerization | Gold(I) | Chiral Phosphine | Enynes, Diynes | High Enantioselectivity |

| Intramolecular Hydroamination | Titanium(IV) | Chiral Amino Alcohol | Aminoallenes | Moderate Enantioselectivity |

The absolute configuration of a chiral ligand is paramount in asymmetric catalysis. The (1R,2R) stereochemistry of the amino alcohol dictates the three-dimensional arrangement of the ligand around the metal center. This, in turn, controls the trajectory of the incoming substrate and influences the facial selectivity of the bond-forming step.

The rigid cyclopentane backbone locks the relative positions of the amino and hydroxyl groups, minimizing conformational flexibility and leading to a more ordered transition state. This rigidity is often key to achieving high levels of enantiomeric excess (ee). In titanium-catalyzed hydroamination, it has been observed that the choice of ligand stereoisomer can lead to products with opposite stereochemistry, demonstrating the direct control exerted by the ligand's chiral information. Therefore, the specific (1R,2R) configuration of 2-amino-1-methyl-cyclopentanol is not arbitrary; it is the essential feature that allows its derivatives to function as effective sources of chirality in asymmetric transformations, directly impacting both the rate and the stereochemical outcome of the reaction.

Organocatalytic Applications of this compound Derivatives

Beyond their use as ligands for metals, small organic molecules can themselves act as catalysts. Chiral amino alcohols are a well-established class of organocatalysts due to their bifunctional nature. tandfonline.com The amino group can act as a Brønsted base or form a nucleophilic enamine or a chiral iminium ion with the substrate. Simultaneously, the hydroxyl group can act as a hydrogen-bond donor, helping to organize the transition state and enhance stereoselectivity. tandfonline.com

Simple primary β-amino alcohols have proven to be efficient organocatalysts for asymmetric Michael additions of β-keto esters to nitroalkenes. tandfonline.com Similarly, derivatives of chiral amino alcohols have been used to catalyze the enantioselective ring-opening of epoxides with high enantiomeric excess.

While specific organocatalytic applications of this compound derivatives are not yet widely reported, the established success of the chiral amino alcohol motif suggests significant potential. Derivatives of this compound could be designed to catalyze a range of important C-C bond-forming reactions, including:

Aldol (B89426) reactions

Mannich reactions

Michael additions

Diels-Alder reactions

The rigid cyclopentyl framework would offer a distinct steric environment compared to more flexible acyclic amino alcohol catalysts, potentially leading to unique selectivity profiles in these transformations.

| Potential Organocatalytic Reaction | Role of Amino Group | Role of Hydroxyl Group | Expected Outcome |

|---|---|---|---|

| Michael Addition | Enamine/Iminium formation or Brønsted base | H-bond donor to activate electrophile | Enantioenriched adducts |

| Aldol Reaction | Enamine formation with ketone/aldehyde | H-bond donor to activate carbonyl | Enantioenriched β-hydroxy carbonyls |

| Epoxide Ring Opening | Brønsted base to activate nucleophile | H-bond donor to activate epoxide | Enantioenriched 1,2-diols/amino alcohols |

Development of Bifunctional Organocatalysts Based on Cycloaminol Scaffolds

The development of bifunctional organocatalysts, which possess two distinct catalytic moieties that act in concert, is a cornerstone of modern asymmetric synthesis. The rigid structure of cyclic amino alcohols, such as the cyclopentanol (B49286) scaffold, makes them excellent platforms for creating such catalysts. The amino and hydroxyl groups provide two convenient handles for derivatization into catalytically active functions.

A common strategy involves leveraging the amine as a Brønsted base to activate the nucleophile (e.g., by forming an enamine) while the hydroxyl group is modified to incorporate a hydrogen-bond donor group, such as a thiourea (B124793), urea, or squaramide. This second group acts as a Brønsted acid, activating the electrophile and orienting it for a stereoselective reaction. The fixed spatial relationship between the two functional groups on the chiral cyclopentane ring is crucial for creating a well-defined chiral pocket that effectively controls the stereochemical outcome of the transformation. The 1,2-trans relationship of the amino and hydroxyl groups in scaffolds like this compound provides a rigid and predictable orientation for these catalytic groups.

Asymmetric Organocatalytic Transformations

Bifunctional organocatalysts derived from amino alcohol scaffolds are effective in a wide range of asymmetric transformations. The dual activation mechanism allows for high levels of stereocontrol in reactions such as Michael additions, Mannich reactions, and Friedel-Crafts alkylations.

For instance, a catalyst featuring a tertiary amine and a thiourea group on a chiral backbone can simultaneously activate a nitroalkene (electrophile) through hydrogen bonding with the thiourea moiety and a β-ketoester (nucleophile) through deprotonation by the amine. This dual activation brings the reactants into close proximity within a chiral environment, favoring the formation of one enantiomer of the product over the other. The steric and electronic properties of the catalyst, dictated by the specific cycloaminol scaffold and its substituents, are fine-tuned to achieve optimal reactivity and selectivity for a given transformation.

Table 1: Representative Asymmetric Transformations using Bifunctional Amine-Thiourea Catalysts

| Reaction | Nucleophile | Electrophile | Catalyst Type | Typical Yield (%) | Typical ee (%) |

|---|---|---|---|---|---|

| Michael Addition | Dimethyl malonate | β-Nitrostyrene | Cinchona-derived Thiourea | 95 | 97 |

| aza-Henry Reaction | Nitromethane | N-Boc Imines | Aminoindanol-derived Thiourea | >90 | >95 |

Note: This table represents typical results for bifunctional amine-thiourea catalysts and is for illustrative purposes of the potential applications for catalysts derived from cycloaminol scaffolds.

Chiral Auxiliary Applications in Stereocontrolled Synthesis

This analogous amino alcohol can be converted into a conformationally rigid oxazolidinone. nih.gov This auxiliary is then N-acylated with a prochiral carboxylic acid derivative. The resulting structure provides a highly effective chiral environment for directing stereoselective reactions at the α-carbon of the acyl group, such as enolate alkylations and aldol reactions. nih.gov

The oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol has been shown to provide exceptional diastereofacial selectivity (>99% de) in both alkylation and aldol reactions. nih.gov The stereochemical outcome is dictated by the rigid, fused-ring structure which effectively shields one face of the enolate from the incoming electrophile. After the reaction, the auxiliary can be cleaved under mild conditions, for instance, using lithium hydroperoxide, to yield the desired chiral product and recover the valuable amino alcohol auxiliary for reuse. nih.gov

Table 2: Asymmetric Aldol Reaction using a (1S,2R)-2-Aminocyclopentan-1-ol Derived Oxazolidinone Auxiliary nih.gov

| Aldehyde | Product | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|

| Isobutyraldehyde | (2'R,3'R)-3-(1''-Hydroxy-2''-methylpropyl)-N-oxazolidinone | 75 | >99 |

| Benzaldehyde | (2'R,3'R)-3-(1''-Hydroxy-1''-phenylmethyl)-N-oxazolidinone | 80 | >99 |

| Acetaldehyde | (2'R,3'R)-3-(1''-Hydroxyethyl)-N-oxazolidinone | 70 | >99 |

Data is for the auxiliary derived from the related compound (1S,2R)-2-aminocyclopentan-1-ol.

Advanced Characterization and Stereochemical Elucidation of 1r,2r 2 Amino 1 Methyl Cyclopentanol and Its Derivatives

Chromatographic Enantioseparation Techniques for Purity Assessment

Chromatographic methods are indispensable for the separation and quantification of enantiomers, thereby enabling the assessment of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely utilized techniques for this purpose.

HPLC, particularly with chiral stationary phases (CSPs), is a cornerstone technique for the separation of enantiomers. phenomenex.com The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, separation. sigmaaldrich.com

For amino alcohols like (1R,2R)-2-amino-1-methyl-cyclopentanol, several types of CSPs have proven effective. These include Pirkle-type, ligand exchange, and macrocyclic glycopeptide-based columns. phenomenex.comnih.gov Pirkle-type CSPs often feature a π-acidic or π-basic aromatic group that interacts with the analyte through charge transfer and hydrogen bonding. scas.co.jp Ligand exchange chromatography, which utilizes a chiral ligand coated on the stationary phase and a metal ion in the mobile phase, is particularly effective for amino acids and amino alcohols. sigmaaldrich.com Macrocyclic glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, offer a broad range of enantioselectivity due to their complex structures, which provide multiple sites for chiral recognition through hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.comsigmaaldrich.com

The choice of mobile phase is also critical and is typically optimized to enhance separation. Normal-phase (using non-polar solvents like hexane (B92381) and ethanol) and reversed-phase (using polar solvents like water, acetonitrile, and methanol) conditions can be employed depending on the specific CSP and analyte. phenomenex.comsigmaaldrich.com

Table 1: HPLC Parameters for Enantiomeric Purity Assessment

| Parameter | Description |

| Stationary Phase | Chiral Stationary Phases (CSPs) such as Pirkle-type, ligand exchange, or macrocyclic glycopeptides (e.g., vancomycin-based). nih.govsigmaaldrich.com |

| Mobile Phase | Normal Phase: Hexane/Ethanol mixtures. Reversed Phase: Acetonitrile/Water/Methanol mixtures with additives like trifluoroacetic acid or diethylamine (B46881) to improve peak shape. phenomenex.comsigmaaldrich.com |

| Detection | UV detection is common, typically at a wavelength where the analyte or its derivative absorbs light. |

| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min, optimized for the best resolution and analysis time. |

| Temperature | Column temperature can be controlled to influence retention times and selectivity. |

Gas chromatography is another powerful technique for chiral separations, particularly for volatile compounds. chromatographyonline.com For non-volatile or highly polar compounds like amino alcohols, derivatization is often necessary to increase volatility and improve chromatographic performance. sigmaaldrich.comnih.gov This involves converting the amino and hydroxyl groups into less polar functionalities. jfda-online.com

Common derivatization reagents for amino alcohols include acylating agents (e.g., trifluoroacetic anhydride) and silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). nih.goviu.edu The resulting derivatives are more volatile and can be readily analyzed on a chiral GC column. researchgate.net

Chiral stationary phases for GC are typically based on cyclodextrin (B1172386) derivatives or amino acid derivatives. chromatographyonline.comresearchgate.net Cyclodextrin-based CSPs are widely used and separate enantiomers based on inclusion complexation. chromatographyonline.com The chiral cavity of the cyclodextrin molecule interacts differently with the two enantiomers, leading to their separation. Amino acid-based CSPs, such as Chirasil-Val, utilize hydrogen bonding and dipole-dipole interactions for chiral recognition. researchgate.net

Table 2: GC Parameters for Enantiomeric Purity Assessment

| Parameter | Description |

| Derivatization | Acylation with reagents like trifluoroacetic anhydride (B1165640) or silylation with reagents like BSTFA to increase volatility. nih.goviu.edu |

| Stationary Phase | Chiral Stationary Phases (CSPs) such as cyclodextrin derivatives (e.g., permethylated beta-cyclodextrin) or amino acid derivatives (e.g., Chirasil-Val). chromatographyonline.comresearchgate.net |

| Carrier Gas | Typically an inert gas such as Helium or Hydrogen. |

| Temperature Program | A temperature gradient is often used to optimize the separation of the derivatized enantiomers. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) for detection and identification. |

Spectroscopic Methods for Absolute and Relative Configuration Determination

While chromatographic techniques are excellent for determining enantiomeric purity, spectroscopic methods are essential for elucidating the absolute and relative configuration of chiral molecules.

Single-crystal X-ray diffraction is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. purechemistry.orgspringernature.com This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms. purechemistry.org

For this compound, obtaining a suitable single crystal of the free base can be challenging. Therefore, it is often necessary to prepare a crystalline derivative. This can be achieved by reacting the amino alcohol with a chiral or achiral acid to form a salt, or by introducing a heavy atom to facilitate the determination of the absolute configuration through anomalous dispersion. researchgate.netthieme-connect.de The presence of a heavy atom (e.g., bromine or iodine) enhances the anomalous scattering effect, which is crucial for distinguishing between enantiomers in the diffraction experiment. thieme-connect.de The resulting crystal structure not only confirms the relative configuration of the stereocenters but also establishes the absolute configuration. wikipedia.org

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For chiral molecules, specific NMR techniques can be used to differentiate between diastereomers and enantiomers.

Diastereomers have distinct physical properties and, therefore, will exhibit different NMR spectra, allowing for their differentiation and the determination of their relative configuration. For enantiomers, which have identical NMR spectra in an achiral environment, differentiation requires the use of a chiral auxiliary. This can be a chiral solvating agent or a chiral derivatizing agent. libretexts.org

Chiral solvating agents, also known as chiral shift reagents, are compounds that form transient diastereomeric complexes with the enantiomers of the analyte. fiveable.metcichemicals.com These complexes have different NMR spectra, leading to the separation of signals for the two enantiomers. libretexts.org Lanthanide-based chiral shift reagents are commonly used for this purpose. tcichemicals.com

Alternatively, the enantiomers can be reacted with a chiral derivatizing agent to form a covalent bond, resulting in a pair of diastereomers. These diastereomers can then be readily distinguished by standard NMR techniques, and the integration of their respective signals can be used to determine the enantiomeric excess. nih.gov

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. purechemistry.org The resulting CD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing a mirror image spectrum. nih.gov This makes CD spectroscopy a valuable tool for assigning the absolute configuration of a chiral molecule. mtoz-biolabs.com

The absolute configuration can be determined by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum mechanical calculations for a known configuration. researchgate.net A good correlation between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. researchgate.net This method is particularly useful when obtaining single crystals for X-ray analysis is not feasible. researchgate.net

Computational and Mechanistic Investigations into 1r,2r 2 Amino 1 Methyl Cyclopentanol Reactivity and Selectivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has been instrumental in modeling the intricate details of reaction pathways and transition states involving aminocycloalkanol catalysts. These computational investigations allow for a rationalization of experimentally observed stereoselectivities and the exploration of complex catalytic cycles.

While specific DFT studies on (1R,2R)-2-amino-1-methyl-cyclopentanol are not extensively documented in publicly available literature, the principles of stereocontrol in reactions catalyzed by chiral 1,2-amino alcohols are well-established through computational studies of analogous systems, such as proline and its derivatives. nih.govresearchgate.net These studies reveal that the stereochemical outcome of a reaction is often determined by the relative energies of the transition states leading to different stereoisomers.

In a typical asymmetric reaction catalyzed by a chiral amino alcohol, the catalyst and reactants form diastereomeric transition state complexes. The enantioselectivity is then governed by the energy difference between these competing transition states. DFT calculations can precisely model the geometries and energies of these transient structures. Key factors influencing the stability of these transition states, and thus the stereoselectivity, include:

Steric Hindrance: The spatial arrangement of substituents on the catalyst and the reactants can lead to significant steric repulsion in one transition state, favoring the formation of a specific stereoisomer through a lower energy pathway.

Non-covalent Interactions: Hydrogen bonding, van der Waals forces, and electrostatic interactions play a crucial role in stabilizing the preferred transition state geometry. For instance, the hydroxyl and amino groups of the aminocyclopentanol ligand can participate in a network of hydrogen bonds that rigidly orient the substrate, leading to high levels of stereocontrol.

A hypothetical DFT study on an aldol (B89426) reaction catalyzed by this compound would likely involve the modeling of the enamine intermediate formed between the catalyst and a carbonyl donor, followed by the approach of the carbonyl acceptor. The calculations would aim to identify the lowest energy transition state, which would correspond to the major stereoisomer observed experimentally.

Table 1: Hypothetical DFT Energy Profile for a Catalyzed Aldol Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| TS-(R,R)-Re | 0.0 | Major |

This table represents a hypothetical outcome of a DFT study, illustrating how the calculated energy differences between transition states can be used to predict the stereochemical outcome of a reaction.

Cooperative catalysis, where multiple catalytic species work in concert to promote a chemical transformation, is a rapidly growing field. Aminocyclopentanol ligands can participate in such mechanisms, often involving a metal center and the amino alcohol acting as a bifunctional ligand. DFT studies are pivotal in unraveling the intricate interplay between the different components of these catalytic systems.

In a cooperative catalytic cycle, the aminocyclopentanol ligand can:

Act as a Chiral Ligand: The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that induces enantioselectivity in the reaction.

Function as a Brønsted Acid/Base: The hydroxyl or amino group can participate in proton transfer steps, which are often crucial for substrate activation or product release.

Engage in Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonding involving the ligand can help to organize the transition state assembly, enhancing both reactivity and selectivity. mdpi.comrsc.org

DFT calculations can model the entire catalytic cycle, identifying the key intermediates and transition states. This allows for a detailed understanding of how the aminocyclopentanol ligand and the metal center cooperate to achieve high catalytic efficiency and stereoselectivity. For example, in a metal-catalyzed hydrogenation reaction, DFT could be used to investigate how the coordination of the aminocyclopentanol ligand to the metal influences the binding of the substrate and the subsequent hydride transfer.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis and Binding Studies

While DFT is excellent for studying static structures like transition states, Molecular Dynamics (MD) simulations provide a dynamic picture of the catalytic system. MD simulations track the motion of atoms over time, allowing for an exploration of the conformational landscape of the catalyst and its complexes with substrates.

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: The cyclopentane (B165970) ring and the amino and hydroxyl groups have a certain degree of conformational freedom. MD simulations can identify the most populated conformations of the free ligand and how its conformation changes upon binding to a metal or a substrate.

Study Ligand-Substrate Binding: MD can simulate the process of a substrate binding to the catalyst, providing insights into the binding pathways and the stability of the resulting complex. This is particularly useful for understanding the initial recognition events that precede the chemical reaction.

Probe Solvent Effects: The solvent can have a significant impact on the structure and reactivity of a catalyst. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of how the solvent interacts with the catalytic complex and influences the reaction.

Table 2: Illustrative Data from a Hypothetical MD Simulation of Ligand-Substrate Binding

| Parameter | Value | Interpretation |

|---|---|---|

| RMSD of Ligand Backbone | 1.2 Å | The ligand maintains a relatively stable conformation upon substrate binding. |

| Average H-bond distance (Ligand-Substrate) | 2.1 Å | Strong hydrogen bonding interaction is observed between the catalyst and the substrate. |

This table presents hypothetical data that could be obtained from an MD simulation, demonstrating how this technique can quantify the dynamics and thermodynamics of catalyst-substrate interactions.

Theoretical Insights into Intramolecular Interactions and Hydrogen Bonding in Aminocycloalkanols

The specific stereochemistry of this compound, with the amino and hydroxyl groups in a trans configuration, dictates the nature of its intramolecular interactions. Theoretical calculations can provide a detailed understanding of these interactions, particularly the role of intramolecular hydrogen bonding.

An intramolecular hydrogen bond can form between the hydroxyl group (as the donor) and the lone pair of the nitrogen atom of the amino group (as the acceptor), or vice-versa. The presence and strength of this hydrogen bond can have a significant impact on the conformational preferences of the molecule. Theoretical methods such as Atoms in Molecules (AIM) theory can be used to characterize the nature of this interaction.

The formation of an intramolecular hydrogen bond can:

Rigidify the Conformation: By locking the relative positions of the amino and hydroxyl groups, the hydrogen bond can reduce the conformational flexibility of the ligand. This pre-organization can be beneficial for catalysis, as it reduces the entropic penalty associated with binding to a substrate.

Modulate Acidity and Basicity: The hydrogen bond can influence the pKa values of the amino and hydroxyl groups, which can in turn affect their roles in catalysis, for instance, in proton transfer steps.

Influence Binding to Metal Centers: The conformational constraints imposed by the hydrogen bond can affect how the ligand coordinates to a metal center, potentially influencing the geometry and reactivity of the resulting metal complex.

Computational studies on related systems have shown that the strength of such intramolecular hydrogen bonds is influenced by the solvent environment, with polar solvents tending to disrupt the intramolecular interaction in favor of intermolecular hydrogen bonds with the solvent.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Avenues for 1r,2r 2 Amino 1 Methyl Cyclopentanol Research

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of enantiomerically pure compounds like (1R,2R)-2-amino-1-methyl-cyclopentanol is fundamental to their application. Future research will increasingly focus on developing more efficient, scalable, and environmentally benign synthetic routes, moving beyond classical resolution methods.

Key areas of development include:

Chemoenzymatic Synthesis: The use of enzymes for kinetic resolution offers a highly selective and sustainable approach. For instance, lipases have been successfully used in the resolution of related aminocyclopentanol precursors. researchgate.net Future work could focus on identifying or engineering specific enzymes that can directly resolve racemic 2-amino-1-methyl-cyclopentanol or its intermediates with high efficiency and enantioselectivity, minimizing the need for protecting groups and reducing waste streams.

Asymmetric Synthesis: Direct asymmetric synthesis, which avoids the formation of a racemic mixture altogether, is a primary goal. This could involve asymmetric hydrogenation of a suitable prochiral precursor or the development of novel catalytic cyclization reactions that establish the desired stereocenters in a single step.

| Synthetic Approach | Description | Potential Advantages | Research Focus |

| Chemoenzymatic Resolution | Utilizes enzymes (e.g., lipases) to selectively acylate one enantiomer from a racemic mixture of an aminocyclopentanol precursor. researchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. | Screening for novel enzymes, enzyme immobilization, process optimization for industrial scale. |

| Asymmetric Catalysis | Direct synthesis of the target enantiomer using chiral catalysts to control stereochemistry during bond formation. | High atom economy, reduces separation steps, potentially fewer synthetic steps overall. | Development of new catalysts and ligands for asymmetric hydrogenation or cyclization reactions. |

| Sustainable Resolutions | Improving upon classical resolution by using recyclable resolving agents or developing chromatography-free separation techniques. | Reduced waste, lower cost, improved process efficiency on an industrial scale. google.com | Design of novel chiral resolving agents, exploration of selective crystallization techniques. |

Expansion of Catalytic Applications Beyond Current Paradigms

The core utility of chiral amino alcohols lies in their role as ligands for metal-based catalysts or as organocatalysts themselves. While derivatives of similar structures have been used in reactions like the addition of diethylzinc (B1219324) to aldehydes, the catalytic scope for this compound remains largely unexplored. researchgate.net

Future research is expected to focus on:

Novel Ligand Design: Modifying the amino and hydroxyl groups of this compound to create a library of bidentate ligands. These new ligands can be screened for efficacy in a wide range of metal-catalyzed asymmetric reactions, including C-C bond formations, asymmetric hydrogenations, and transfer hydrogenations.

Organocatalysis: Investigating the potential of the parent compound and its derivatives to act as organocatalysts. The bifunctional nature (Brønsted acid/base) of the molecule could be harnessed for reactions such as aldol (B89426) and Michael additions.

Tandem and Cascade Reactions: Designing catalytic systems based on this scaffold that can facilitate multiple transformations in a single pot. This approach improves efficiency by reducing the need for intermediate purification steps, saving time, solvents, and resources.

Computational Design and Prediction of Novel Aminocyclopentanol-Based Catalysts

The advancement of computational chemistry provides powerful tools for accelerating the discovery and optimization of new catalysts. sciopen.com Instead of relying solely on experimental trial-and-error, researchers can now use computational modeling to rationally design catalysts based on the this compound framework.

Key computational strategies include:

Descriptor-Based Screening: Using quantum chemical calculations, such as Density Functional Theory (DFT), to compute properties (descriptors) that correlate with catalytic activity and selectivity. nih.gov For instance, researchers can model the transition states of a reaction with various virtual ligands derived from the aminocyclopentanol scaffold to predict which structural modifications will lead to the highest enantioselectivity.

Mechanism-Based Design: Employing computational workflows to elucidate reaction mechanisms in detail. chemrxiv.org This understanding allows for the targeted design of catalysts that stabilize the desired transition state, thereby lowering the activation energy and increasing the reaction rate. nih.gov

Machine Learning: Leveraging machine learning algorithms to analyze large datasets from computational and experimental screening. nih.gov This can help identify complex structure-activity relationships and predict the performance of novel, untested catalyst structures, guiding experimental efforts toward the most promising candidates.

| Computational Tool | Application in Catalyst Design | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of transition state energies, binding energies of intermediates, and reaction pathways. nih.gov | Enantioselectivity, reaction rates, catalyst stability. |

| Molecular Dynamics (MD) | Simulation of catalyst and substrate dynamics to understand conformational effects and solvent interactions. | Identification of key non-covalent interactions, prediction of optimal catalyst conformations. |

| Machine Learning (ML) | Training models on existing catalyst data to predict the performance of new, virtual aminocyclopentanol derivatives. nih.gov | Prioritization of synthetic targets, acceleration of the discovery cycle. |

Integration into Advanced Functional Materials and Supramolecular Assemblies

The unique stereochemistry and functional groups of this compound make it an attractive building block for the construction of advanced materials with ordered, three-dimensional structures.

Emerging research avenues in this area include:

Chiral Supramolecular Assemblies: Utilizing the molecule as a chiral node in the formation of larger, non-covalently bonded structures. nih.gov The specific hydrogen bonding and steric interactions directed by its stereocenters could be used to guide the self-assembly of molecules into complex architectures like gels, fibers, or vesicles. nih.gov These materials could find applications in chiral recognition, separation, and sensing.

Metal-Organic Frameworks (MOFs): Incorporating the aminocyclopentanol derivative as a chiral linker in the synthesis of MOFs. This could impart chirality to the pores of the material, creating enantioselective catalysts for heterogeneous reactions or stationary phases for chiral chromatography.

Functional Polymers: Using the compound as a chiral monomer in polymerization reactions. The resulting polymers would possess chiral side chains, which could influence the polymer's secondary structure (e.g., inducing a helical conformation) and lead to materials with unique optical properties or applications in asymmetric catalysis.

The integration of this chiral building block into supramolecular and polymeric systems represents a shift from single-molecule applications to the creation of complex, functional materials where chirality dictates macroscopic properties and performance. rsc.org

Q & A

Q. How to address discrepancies in reported synthetic yields across studies?

- Troubleshooting :

- Catalyst Loading : Adjust transition metal catalyst (e.g., Rh(OAc)) concentration (0.5–2 mol%).

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) vs. ethers (THF) to optimize steric control .

- Validation : Replicate methods from peer-reviewed sources (e.g., PubChem data) rather than vendor protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.